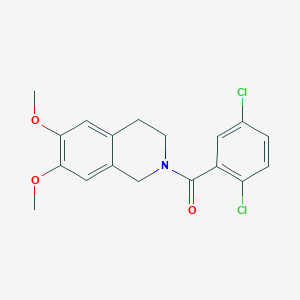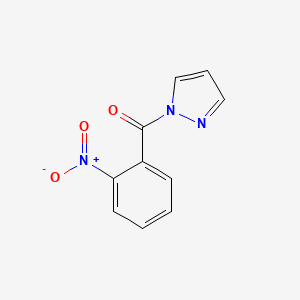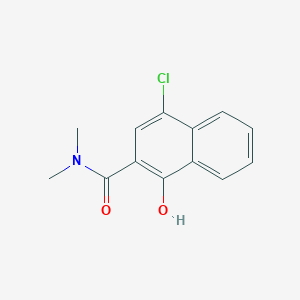![molecular formula C10H11Cl2NO4S B7459804 2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. It is widely used in the medical field due to its effectiveness in treating a range of conditions. Diclofenac is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Wirkmechanismus
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain, inflammation, and fever. By inhibiting the production of prostaglandins, Diclofenac is able to reduce pain and inflammation in the body.
Biochemical and Physiological Effects:
Diclofenac has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation in the body. Diclofenac has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Diclofenac has also been extensively studied, making it a well-understood compound. However, it is important to note that Diclofenac has limitations in lab experiments. It has a short half-life and is rapidly metabolized, making it difficult to maintain a consistent concentration in the body.
Zukünftige Richtungen
There are several future directions for research on Diclofenac. One area of interest is the potential use of Diclofenac in treating cancer. Studies have shown that Diclofenac has anti-tumor properties and may be effective in treating certain types of cancer. Another area of interest is the development of new formulations of Diclofenac that have a longer half-life and are more effective at reducing pain and inflammation. Additionally, research is ongoing to better understand the mechanism of action of Diclofenac and how it can be used to treat a range of conditions.
Synthesemethoden
Diclofenac is synthesized using a multi-step process that involves the reaction of 2,6-dichloroaniline with methyl chloroformate to form 2,6-dichlorobenzyl chloroformate. The resulting compound is then reacted with methylamine to form 2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its effectiveness in treating pain, inflammation, and fever. It is commonly used to treat conditions such as arthritis, menstrual cramps, and migraines. Diclofenac has also been studied for its potential use in treating cancer, as it has been found to have anti-tumor properties.
Eigenschaften
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-13(5-10(14)15)18(16,17)6-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMYDXEJMRRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)CC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)

![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)


![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)

